Cas no 2460756-34-5 (1-chloro-6-oxaspiro2.5octane-1-carboxylic acid)

1-Chloro-6-oxaspiro[2.5]octane-1-carboxylic acid is a spirocyclic compound featuring a chloro-substituted carboxylic acid functional group and an oxirane ring within its structure. This unique scaffold makes it a valuable intermediate in organic synthesis, particularly for the development of complex heterocyclic systems. The presence of both reactive sites (chloro and carboxylic acid) allows for versatile derivatization, enabling applications in pharmaceuticals, agrochemicals, and materials science. Its spirocyclic framework contributes to structural rigidity, which can enhance binding selectivity in drug design. The compound’s stability under standard handling conditions further supports its utility in multistep synthetic routes. Suitable for controlled functionalization, it serves as a key building block for advanced molecular architectures.
1-chloro-6-oxaspiro2.5octane-1-carboxylic acid structure
2460756-34-5 structure
Product name:1-chloro-6-oxaspiro2.5octane-1-carboxylic acid
CAS No:2460756-34-5
MF:C8H11ClO3
Molecular Weight:190.624141931534
MDL:MFCD32702612
CID:5360019
PubChem ID:154849300

1-chloro-6-oxaspiro2.5octane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-Chloro-6-oxaspiro[2.5]octane-2-carboxylic acid
    • 1-chloro-6-oxaspiro[2.5]octane-1-carboxylic acid
    • Z4465205610
    • 1-chloro-6-oxaspiro2.5octane-1-carboxylic acid
    • MDL: MFCD32702612
    • インチ: 1S/C8H11ClO3/c9-8(6(10)11)5-7(8)1-3-12-4-2-7/h1-5H2,(H,10,11)
    • InChIKey: WCMKRUOXNXGWLJ-UHFFFAOYSA-N
    • SMILES: ClC1(C(=O)O)CC21CCOCC2

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 222
  • XLogP3: 0.9
  • トポロジー分子極性表面積: 46.5

1-chloro-6-oxaspiro2.5octane-1-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26864098-0.25g
1-chloro-6-oxaspiro[2.5]octane-1-carboxylic acid
2460756-34-5 95.0%
0.25g
$672.0 2025-03-20
Enamine
EN300-26864098-1g
1-chloro-6-oxaspiro[2.5]octane-1-carboxylic acid
2460756-34-5 95%
1g
$1357.0 2023-09-11
Enamine
EN300-26864098-10g
1-chloro-6-oxaspiro[2.5]octane-1-carboxylic acid
2460756-34-5 95%
10g
$5837.0 2023-09-11
1PlusChem
1P028QTJ-2.5g
1-chloro-6-oxaspiro[2.5]octane-1-carboxylicacid
2460756-34-5 95%
2.5g
$3350.00 2024-05-21
Aaron
AR028R1V-10g
1-chloro-6-oxaspiro[2.5]octane-1-carboxylicacid
2460756-34-5 95%
10g
$8051.00 2023-12-15
Aaron
AR028R1V-2.5g
1-chloro-6-oxaspiro[2.5]octane-1-carboxylicacid
2460756-34-5 95%
2.5g
$3683.00 2025-02-16
1PlusChem
1P028QTJ-250mg
1-chloro-6-oxaspiro[2.5]octane-1-carboxylicacid
2460756-34-5 95%
250mg
$893.00 2024-05-21
1PlusChem
1P028QTJ-500mg
1-chloro-6-oxaspiro[2.5]octane-1-carboxylicacid
2460756-34-5 95%
500mg
$1370.00 2024-05-21
1PlusChem
1P028QTJ-1g
1-chloro-6-oxaspiro[2.5]octane-1-carboxylicacid
2460756-34-5 95%
1g
$1740.00 2024-05-21
1PlusChem
1P028QTJ-50mg
1-chloro-6-oxaspiro[2.5]octane-1-carboxylicacid
2460756-34-5 95%
50mg
$452.00 2024-05-21

1-chloro-6-oxaspiro2.5octane-1-carboxylic acid 関連文献

1-chloro-6-oxaspiro2.5octane-1-carboxylic acidに関する追加情報

1-Chloro-6-Oxaspiro[2.5]Octane-1-Carboxylic Acid: A Comprehensive Overview

The compound 1-chloro-6-oxaspiro[2.5]octane-1-carboxylic acid (CAS No. 2460756-34-5) is a unique organic molecule with a spirocyclic structure, making it a subject of interest in various fields of chemistry and materials science. This compound is characterized by its spiro ring system, which consists of a six-membered oxygen-containing ring fused to a five-membered ring, creating a highly rigid and strained structure. The presence of the chlorine atom and the carboxylic acid group further enhances its chemical reactivity and functional versatility.

Recent studies have highlighted the potential of 1-chloro-6-oxaspiro[2.5]octane-1-carboxylic acid in drug design and development. The spirocyclic framework is known to exhibit significant biological activity, particularly in modulating enzyme function and receptor binding. Researchers have explored its ability to act as a scaffold for designing novel bioactive molecules, leveraging its unique geometry to optimize pharmacokinetic properties such as solubility, bioavailability, and metabolic stability.

The synthesis of 1-chloro-6-oxaspiro[2.5]octane-1-carboxylic acid involves a multi-step process that typically begins with the preparation of the spirocyclic core. This is often achieved through intramolecular cyclization reactions, where the formation of the spiro junction is facilitated by appropriate directing groups and reaction conditions. The introduction of the chlorine atom and the carboxylic acid group is then carried out via electrophilic substitution or other functional group transformations, depending on the specific synthetic pathway employed.

In terms of applications, 1-chloro-6-oxaspiro[2.5]octane-1-carboxylic acid has shown promise in materials science as well. Its rigid structure and functional groups make it an ideal candidate for use in polymer chemistry, where it can serve as a building block for constructing advanced materials with tailored mechanical and thermal properties. Additionally, its ability to form hydrogen bonds due to the carboxylic acid group makes it suitable for applications in supramolecular chemistry, such as self-assembling systems and host-guest interactions.

Recent advancements in computational chemistry have also provided deeper insights into the electronic structure and reactivity of 1-chloro-6-oxaspiro[2.5]octane-1-carboxylic acid. Quantum mechanical calculations have revealed that the spirocyclic framework exhibits significant ring strain, which can influence its reactivity in various chemical transformations. These findings have been instrumental in guiding experimental efforts to optimize synthetic routes and improve yields.

Furthermore, the environmental impact of 1-chloro-6 oxaspiro 2 5 octane 1 carboxylic acid has been a topic of recent research interest. Studies have focused on its biodegradation pathways and potential toxicity to aquatic organisms, with results indicating that it undergoes rapid microbial degradation under aerobic conditions. This information is crucial for assessing its safety profile and ensuring sustainable practices in its production and use.

In conclusion, 1-chloro 6 oxaspiro 2 5 octane 1 carboxylic acid (CAS No 2460756 34 5) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structural features, combined with recent advances in synthetic methodologies and computational modeling, position it as a valuable tool for advancing both academic research and industrial innovations.

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